molecular formula C17H19N3O3 B2607597 4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034276-69-0

4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2607597
CAS No.: 2034276-69-0
M. Wt: 313.357
InChI Key: LXYOXAPPZJAICV-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a methyl group, along with a cinnolinyl moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The methoxy and methyl groups are introduced through specific substitution reactions. The cinnolinyl moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the cinnolinyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can bind to certain enzymes or receptors, potentially inhibiting their activity. The cinnolinyl moiety may enhance this binding through additional interactions. The exact pathways involved depend on the specific biological context and the compound’s affinity for different targets.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and cinnolinyl-containing molecules. Compared to these, 4-methoxy-2-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-10-7-13(23-2)4-5-14(10)17(22)18-12-3-6-15-11(8-12)9-16(21)20-19-15/h4-5,7,9,12H,3,6,8H2,1-2H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOXAPPZJAICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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